1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS No.: 901263-83-0
Cat. No.: VC11875568
Molecular Formula: C22H12ClF2N3
Molecular Weight: 391.8 g/mol
* For research use only. Not for human or veterinary use.
![1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline - 901263-83-0](/images/structure/VC11875568.png)
CAS No. | 901263-83-0 |
---|---|
Molecular Formula | C22H12ClF2N3 |
Molecular Weight | 391.8 g/mol |
IUPAC Name | 1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenylpyrazolo[4,3-c]quinoline |
Standard InChI | InChI=1S/C22H12ClF2N3/c23-18-11-15(7-8-19(18)25)28-22-16-10-14(24)6-9-20(16)26-12-17(22)21(27-28)13-4-2-1-3-5-13/h1-12H |
Standard InChI Key | ATMFKEDZZGEXJY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=C(C=C5)F)Cl |
Canonical SMILES | C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=C(C=C5)F)Cl |
Structural Significance
The compound "1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline" belongs to the class of pyrazoloquinolines. These compounds are characterized by a fused heterocyclic system containing a pyrazole ring and a quinoline backbone. The substitution pattern (e.g., chloro, fluoro, phenyl groups) significantly influences the compound's physicochemical properties, biological activity, and potential applications.
Synthesis of Pyrazoloquinolines
Pyrazoloquinolines are typically synthesized through:
-
Friedländer Condensation: Reacting anthranilic acid derivatives with ketones or aldehydes.
-
Multicomponent Reactions: Combining pyrazole derivatives with quinoline precursors.
-
Cyclization Reactions: Using intermediates like enaminones or nitriles to form the fused ring system .
Potential Applications
Pyrazoloquinoline derivatives are known for their diverse applications:
-
Biological Activity: Many derivatives exhibit anticancer, antimicrobial, and anti-inflammatory properties due to their ability to interact with biological targets like enzymes and receptors .
-
Fluorescent Sensors: Some compounds in this class are used as fluorescent probes in chemical and biological systems due to their photophysical properties .
Substituted Pyrazoles
Compounds like "3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline" demonstrate how halogenated phenyl substitutions enhance biological activity by improving lipophilicity and binding affinity to target proteins .
Anticancer Activity
Quinoxaline-based derivatives structurally related to pyrazoloquinolines have shown significant antiproliferative effects against cancer cell lines like HCT-116 and MCF-7. This suggests that similar structural motifs in pyrazoloquinolines could be explored for therapeutic applications .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume